acetyl}glycine CAS No. 701210-32-4](/img/structure/B12524534.png)
N-{[(4-Methylbenzene-1-sulfonyl)amino](oxo)acetyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine is a compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an amino group and an acetylated glycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. Additionally, its role as a dihydrofolate reductase inhibitor involves blocking the enzyme’s activity, which is crucial for DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-N-tosylbenzenesulfonamide: Similar structure but lacks the glycine moiety.
N-Acetylglycine: Contains the glycine moiety but lacks the sulfonyl group.
Sulfanilamide: A simpler sulfonamide without the acetylated glycine moiety.
Uniqueness
N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine is unique due to its combined structural features of a sulfonyl group, an acetylated glycine moiety, and a benzene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
701210-32-4 |
|---|---|
Molekularformel |
C11H12N2O6S |
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
2-[[2-[(4-methylphenyl)sulfonylamino]-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N2O6S/c1-7-2-4-8(5-3-7)20(18,19)13-11(17)10(16)12-6-9(14)15/h2-5H,6H2,1H3,(H,12,16)(H,13,17)(H,14,15) |
InChI-Schlüssel |
XJOJVKVFINMAHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



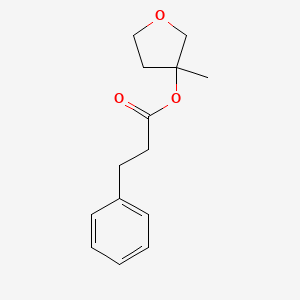
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)


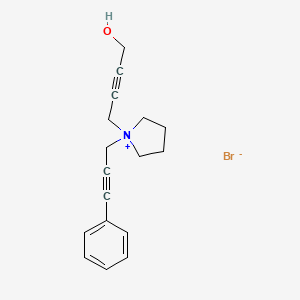
![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
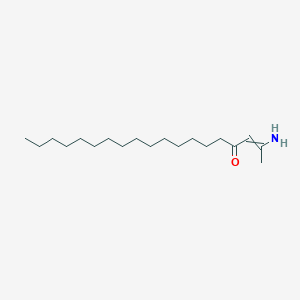

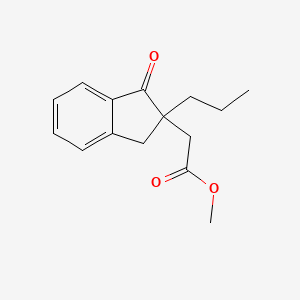
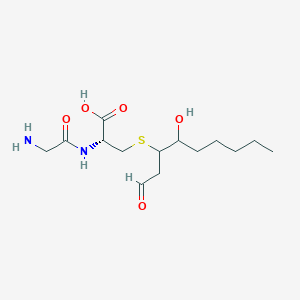
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
